
恩西普拉嗪盐酸盐
描述
Enciprazine hydrochloride, identified as 1-(3,4,5-trimethoxyphenoxy)-3-[4-(2-methoxyphenyl)piperazinyl]propan-2-ol, is a non-benzodiazepine compound with anxiolytic properties. This compound, along with its derivatives, was synthesized as part of research into tranquilizers, aiming to find compounds with central nervous system activity but without the dependence potential associated with benzodiazepines (Engel et al., 1990).
Synthesis Analysis
Enciprazine hydrochloride is synthesized starting from 1-(2-methoxyphenyl) piperazine, treated with 2-(chloromethyl) oxirane using lithium bromide to afford a racemic alcohol, which is a key intermediate in the synthesis of enciprazine. This synthesis pathway is not only chemically interesting but also allows for the preparation of both racemic and enantiopure forms of enciprazine, showcasing the compound's versatile synthetic accessibility (Banoth et al., 2012).
Molecular Structure Analysis
The molecular structure of enciprazine hydrochloride is characterized by the presence of a piperazine ring attached to a propyl alcohol chain, with a 3,4,5-trimethoxyphenoxy moiety on one end and a 2-methoxyphenyl group on the other. This structure is crucial for the compound's pharmacological activity, as the spatial arrangement of these functional groups influences its interaction with neural receptors.
Chemical Reactions and Properties
Enciprazine hydrochloride undergoes various metabolic reactions in the body, leading to the formation of several metabolites. The primary metabolic pathways include hydroxylation, demethylation, and conjugation with glucuronic acid. These metabolic reactions are essential for the drug's elimination from the body and can influence its pharmacokinetic and pharmacodynamic profiles (Scatina et al., 1991).
科学研究应用
- Enciprazine’s applications span multiple fields:
Psychiatry and Neurology: As an anxiolytic and antipsychotic, it was investigated for potential therapeutic use.
Immunology and Inflammation: Enciprazine’s anti-inflammatory properties were explored, particularly in skin-related conditions.
未来方向
作用机制
- Enciprazine’s mechanism involves:
- Activation of the 5-HT1A receptor (serotonin receptor subtype) as an agonist.
- Antagonism of the α1-adrenergic receptor (part of the adrenergic system) in peripheral tissues .
生化分析
Biochemical Properties
Enciprazine hydrochloride plays a significant role in biochemical reactions, particularly through its high affinity for the alpha-1 adrenergic receptor and the serotonin 1A receptor . These interactions are crucial as they modulate neurotransmitter release and influence various physiological responses. The compound interacts with enzymes such as cytochrome P450, which is involved in its metabolic breakdown . Additionally, enciprazine hydrochloride binds to proteins like the serotonin transporter, affecting serotonin reuptake and contributing to its anxiolytic effects .
Cellular Effects
Enciprazine hydrochloride impacts various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving serotonin and adrenergic receptors . This modulation affects gene expression and cellular metabolism, leading to changes in neurotransmitter levels and receptor sensitivity. In neuronal cells, enciprazine hydrochloride can alter synaptic transmission and plasticity, contributing to its therapeutic effects in anxiety and psychosis .
Molecular Mechanism
The molecular mechanism of enciprazine hydrochloride involves its binding interactions with biomolecules. It acts as an agonist at the serotonin 1A receptor and an antagonist at the alpha-1 adrenergic receptor . These interactions lead to the inhibition of adenylate cyclase activity and a subsequent decrease in cyclic adenosine monophosphate levels . This cascade of events results in the modulation of neurotransmitter release and receptor sensitivity, ultimately influencing mood and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of enciprazine hydrochloride change over time. The compound exhibits stability under controlled conditions, but its degradation can occur with prolonged exposure to light and heat . Long-term studies have shown that enciprazine hydrochloride can lead to sustained changes in cellular function, particularly in neurotransmitter levels and receptor sensitivity . These effects are observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of enciprazine hydrochloride vary with different dosages in animal models. At low doses, the compound exhibits anxiolytic effects without significant adverse effects . At higher doses, enciprazine hydrochloride can cause sedation and motor impairment . Threshold effects are observed, where a minimum effective dose is required to achieve therapeutic benefits . Toxic effects at high doses include hepatotoxicity and neurotoxicity, emphasizing the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
Enciprazine hydrochloride is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes facilitate the oxidative metabolism of the compound, leading to the formation of various metabolites . The metabolic flux of enciprazine hydrochloride can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile . The compound’s metabolism also involves conjugation reactions, which enhance its solubility and excretion .
Transport and Distribution
The transport and distribution of enciprazine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes by the serotonin transporter, facilitating its accumulation in neuronal tissues . Additionally, enciprazine hydrochloride binds to plasma proteins, affecting its distribution and bioavailability . These interactions influence the compound’s localization and therapeutic effects .
Subcellular Localization
Enciprazine hydrochloride exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm and associated with intracellular organelles such as the endoplasmic reticulum and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments . The subcellular distribution of enciprazine hydrochloride plays a crucial role in its therapeutic effects and cellular interactions .
准备方法
- The synthesis of Enciprazine involves several steps:
- Start with 3,4,5-trimethoxyphenol (also known as Antiarol) [CAS: 642-71-7].
- Alkylate it with epichlorohydrin to obtain [(3,4,5-Trimethoxyphenoxy)methyl]oxirane [CAS: 74760-14-8].
- Complete the synthesis by opening the epoxide ring with o-anisyl-piperazine [CAS: 35386-24-4] .
化学反应分析
- Enciprazine can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions are not explicitly documented, but further research would be needed to explore these aspects.
- Unfortunately, specific major products resulting from these reactions are not well-documented.
相似化合物的比较
- Enciprazine’s uniqueness lies in its dual affinity for both the α1-adrenergic receptor and the 5-HT1A receptor.
- Similar compounds include Acaprazine, Batoprazine, Eltoprazine, and Fluprazine, but none share precisely the same profile as Enciprazine .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Enciprazine hydrochloride involves the reaction of 2-(2-methoxyphenoxy)ethylamine with 2-chloro-1-(2,4-dimethoxyphenyl)ethanone in the presence of a base to form the intermediate compound, which is then treated with hydrochloric acid to obtain Enciprazine hydrochloride.", "Starting Materials": [ "2-(2-methoxyphenoxy)ethylamine", "2-chloro-1-(2,4-dimethoxyphenyl)ethanone", "Base", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2-(2-methoxyphenoxy)ethylamine is reacted with 2-chloro-1-(2,4-dimethoxyphenyl)ethanone in the presence of a base to form the intermediate compound.", "Step 2: The intermediate compound is then treated with hydrochloric acid to obtain Enciprazine hydrochloride." ] } | |
CAS 编号 |
68576-88-5 |
分子式 |
C23H33ClN2O6 |
分子量 |
469.0 g/mol |
IUPAC 名称 |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenoxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C23H32N2O6.ClH/c1-27-20-8-6-5-7-19(20)25-11-9-24(10-12-25)15-17(26)16-31-18-13-21(28-2)23(30-4)22(14-18)29-3;/h5-8,13-14,17,26H,9-12,15-16H2,1-4H3;1H |
InChI 键 |
PCKGRKXFRXZKJB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC(=C(C(=C3)OC)OC)OC)O.Cl.Cl |
规范 SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC(=C(C(=C3)OC)OC)OC)O.Cl |
其他 CAS 编号 |
68576-88-5 |
相关CAS编号 |
68576-86-3 (Parent) |
同义词 |
enciprazine enciprazine hydrochloride |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



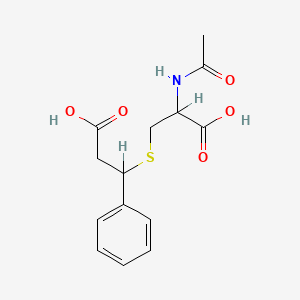
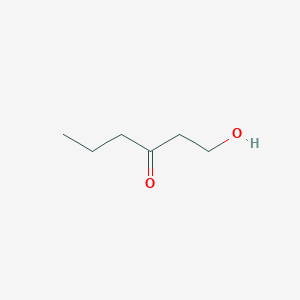
![2-[3-[1-Butyl-3-[(6,7-dimethoxynaphthalen-2-yl)sulfonylamino]-2-oxopyrrolidin-3-yl]propyl]guanidine](/img/structure/B1196063.png)
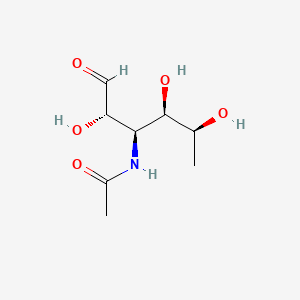
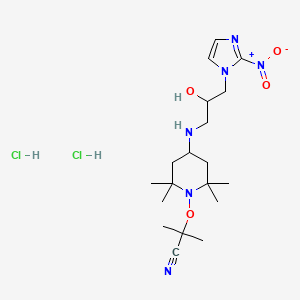

![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)acetamide](/img/structure/B1196067.png)

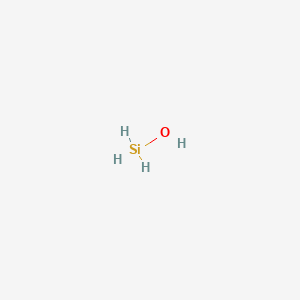

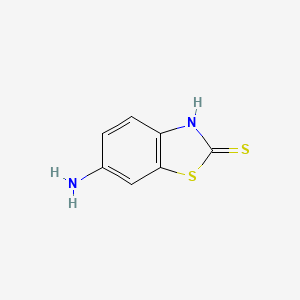
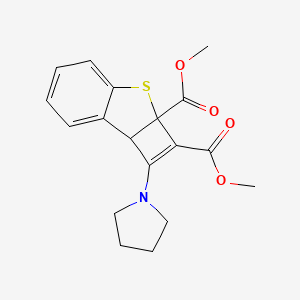
![N-[4-[[(3,4-dimethylanilino)-oxomethyl]amino]phenyl]-N-methylacetamide](/img/structure/B1196078.png)
